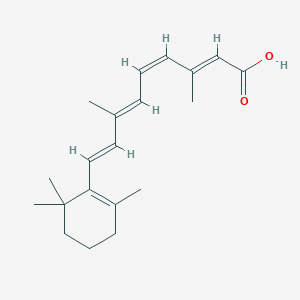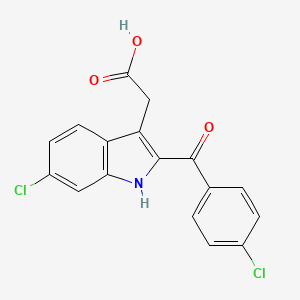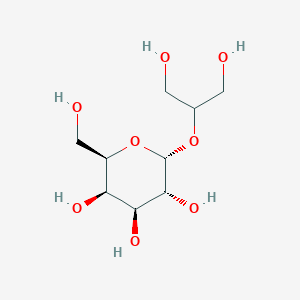![molecular formula C40H42N2O8 B1241139 (1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)
(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-87049 involves multiple steps, starting from the preparation of the cyclobutane ring followed by the introduction of the N-propyl-N-(4-phenoxybenzyl)amino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
A-87049 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, especially at the phenoxybenzyl groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
A-87049 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of squalene synthase and its effects on cholesterol biosynthesis.
Biology: The compound is used to investigate the biological pathways involved in cholesterol metabolism and the role of squalene synthase.
Medicine: A-87049 has potential therapeutic applications in treating cardiovascular diseases and metabolic disorders by reducing cholesterol levels.
Industry: It can be used in the development of new cholesterol-lowering drugs and in research related to lipid metabolism
Mechanism of Action
A-87049 exerts its effects by inhibiting squalene synthase, an enzyme involved in the first committed step of the de novo cholesterol biosynthetic pathway. By inhibiting this enzyme, A-87049 effectively reduces the synthesis of cholesterol. The molecular targets and pathways involved include the squalene synthase enzyme and the downstream cholesterol biosynthesis pathway .
Comparison with Similar Compounds
A-87049 is unique in its potent inhibition of squalene synthase compared to other similar compounds. Similar compounds include other squalene synthase inhibitors, such as:
Lapaquistat acetate: Another potent squalene synthase inhibitor with similar cholesterol-lowering effects.
TAK-475: A squalene synthase inhibitor that has been studied for its effects on cholesterol metabolism. A-87049 stands out due to its specific chemical structure and the resulting high potency in inhibiting squalene synthase
Properties
Molecular Formula |
C40H42N2O8 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(1S,2S,3S,4S)-3,4-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C40H42N2O8/c1-3-23-41(25-27-15-19-31(20-16-27)49-29-11-7-5-8-12-29)37(43)33-34(36(40(47)48)35(33)39(45)46)38(44)42(24-4-2)26-28-17-21-32(22-18-28)50-30-13-9-6-10-14-30/h5-22,33-36H,3-4,23-26H2,1-2H3,(H,45,46)(H,47,48)/t33-,34-,35-,36-/m0/s1 |
InChI Key |
PNOGMVDDWILAMR-ZYADHFCISA-N |
Isomeric SMILES |
CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3C(C(C3C(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Synonyms |
1,2-bis((N-propyl-N-(4-phenoxybenzyl)amino)carbonyl)cyclobutane-3,4-dicarboxylic acid A 87049 A-87049 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


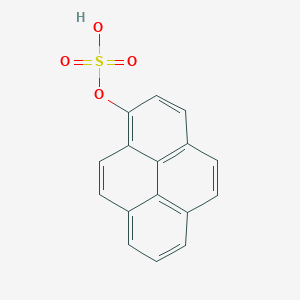
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1241060.png)
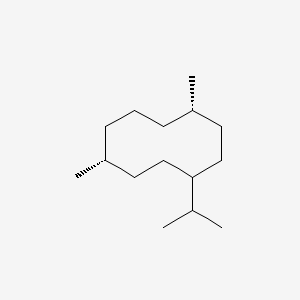
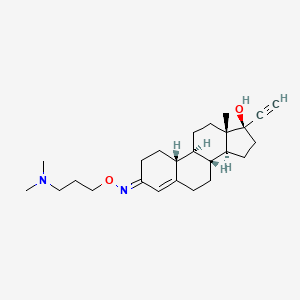
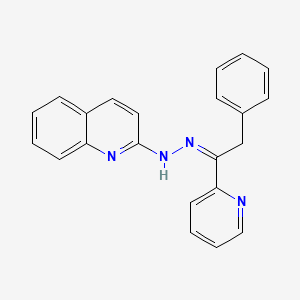

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)
![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)
